N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
N-methyl-4-nitro-2-[4-(trifluoromethoxy)phenyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O3/c1-15-10-9(18(19)20)6-16-17(10)7-2-4-8(5-3-7)21-11(12,13)14/h2-6,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSKZPSRWXWWEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NN1C2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Chemical Formula : C11H9F3N4O3
- Molecular Weight : 302.21 g/mol
- IUPAC Name : this compound
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of pyrazole derivatives, including this compound. Molecular docking studies suggest that these compounds exhibit significant antioxidant and anti-inflammatory properties, which could be beneficial in mitigating oxidative stress-related diseases .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. In vitro studies indicate that it possesses activity against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Anti-inflammatory Effects
In models of inflammation, this compound demonstrated the ability to reduce inflammatory markers. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies and Research Findings
- Study on Antioxidant Activity : A study utilizing various pyrazole derivatives found that compounds with nitro substitutions exhibited enhanced radical scavenging activities compared to their non-nitro counterparts. The compound showed a significant reduction in oxidative markers in cellular assays .
- Antimicrobial Screening : In a series of tests against Gram-positive and Gram-negative bacteria, this compound displayed notable inhibitory effects, suggesting potential as a lead compound for antibiotic development .
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a marked decrease in swelling and pain behavior, correlating with reduced levels of inflammatory cytokines in serum samples .
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine. For instance, related pyrazole derivatives have demonstrated significant growth inhibition against various cancer cell lines, such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching over 85% in certain cases . This suggests that this compound may exhibit similar properties, warranting further investigation.
Inflammation and Pain Management
Compounds with structural similarities to this compound have been explored for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory response, has been documented for related pyrazole derivatives. This suggests potential applications in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole derivatives with variations in substituents exhibit distinct physicochemical and biological properties. Below is a comparative analysis:
Crystallographic and Spectroscopic Data
- The compound in crystallizes in a triclinic system (P1) with unit cell parameters $a = 8.5088 \, \text{Å}$, $b = 9.8797 \, \text{Å}$, and $c = 10.4264 \, \text{Å}$. Such data are critical for understanding molecular packing and hydrogen-bonding interactions, which influence solubility and stability .
- HR-MS data for a pyrimidine-thiazole hybrid () showed $m/z = 436.1616 \, [M + H]^+$, demonstrating the utility of mass spectrometry in confirming molecular formulae .
Pharmacological Potential
- While direct data on the target compound’s bioactivity are absent, highlights pyrimidine derivatives targeting F-ATP synthase for tuberculosis treatment.
Key Observations and Trends
Substituent Position Matters : Para-substituted nitro and trifluoromethoxy groups (target compound) may confer greater stability and directed reactivity compared to meta-substituted analogues () .
Synthetic Flexibility : Pyrazole cores tolerate diverse substituents, enabling tailored modifications for specific applications (e.g., nitro reduction for prodrug activation) .
Crystallographic Insights : Structural data (e.g., ) reveal how substituents influence molecular packing, which is critical for material science and drug formulation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with a pyrazole core. For analogous compounds, a common approach includes:
Condensation : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles .
Nitration : Introduction of the nitro group at the 4-position using nitric acid or mixed acid systems under controlled temperatures .
Substitution : Installation of the trifluoromethoxyphenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
- Optimization : Continuous-flow synthesis (e.g., microreactors) improves yield and purity by maintaining precise reaction parameters .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
Crystallization : Slow evaporation from solvents like DCM/hexane to obtain diffraction-quality crystals.
Data Collection : Use a diffractometer (e.g., CAD-4) with graphite-monochromated radiation (e.g., Mo-Kα) .
Refinement : SHELXL or SHELXTL software refines atomic coordinates and thermal parameters, achieving R-factors < 0.1 .
- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to depict atomic displacement .
Q. What spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., nitro group deshields adjacent protons) .
- IR : Stretching frequencies for nitro (~1520 cm) and trifluoromethoxy (~1250 cm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] at m/z 346.08) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer : Discrepancies (e.g., bond length mismatches) arise from dynamic effects in solution (NMR) vs. static crystal packing (SCXRD). Strategies include:
DFT Calculations : Compare experimental SCXRD bond lengths/angles with optimized gas-phase structures .
Variable-Temperature NMR : Probe conformational flexibility in solution .
- Case Study : For 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, SCXRD confirmed a planar pyrazole ring, whereas NMR indicated restricted rotation of the nitrophenyl group .
Q. What computational methods predict the biological activity of this compound?
- Methodological Answer :
Molecular Docking : Use crystal structure coordinates (e.g., PDB ID) to model binding to targets like kinase enzymes .
QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (e.g., IC) .
- Example : Pyrazole analogs with electron-withdrawing groups (e.g., -NO) show enhanced kinase inhibition due to increased electrophilicity .
Q. How do structural analogs inform SAR studies for this compound?
- Methodological Answer : Compare key analogs to identify activity trends:
| Compound | Substituent Modifications | Biological Activity | Reference |
|---|---|---|---|
| Analog A | -CF instead of -CFO | Reduced solubility | |
| Analog B | -Cl at 4-position | Improved kinase binding | |
| Target | -NO and -CFO | Balanced potency/solubility |
Data Contradiction Analysis
Q. Why might nitro group reduction yield unexpected byproducts?
- Methodological Answer : Catalytic hydrogenation (e.g., Pd/C) can over-reduce the pyrazole ring. Mitigation strategies:
Selective Conditions : Use ammonium formate in methanol at 25°C to limit side reactions .
Monitoring : Real-time FTIR tracks nitro group conversion (disappearance of ~1520 cm peak) .
Experimental Design Considerations
Q. What controls are critical in stability studies of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
